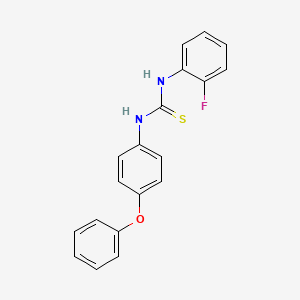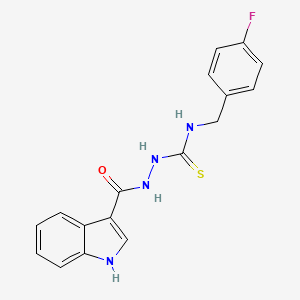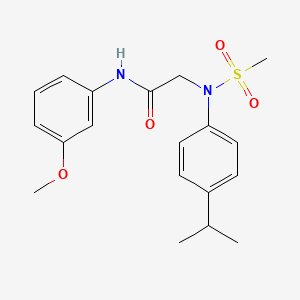
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, also known as DMITI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMITI is a synthetic molecule that belongs to the class of isoindolinone compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress and enhance the activity of antioxidant enzymes, such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its synthetic nature, high purity, and stability. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several potential future directions for the study of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, including its potential therapeutic applications in various fields of science, such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Additionally, studies are needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone involves a multi-step process that includes the reaction of 2-bromo-5-methylthiazole with 4-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then subjected to a series of reactions, including bromination, cyclization, and demethylation, to produce the final product, this compound.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-6-15-14(20-8)16-7-9-4-5-10(18-2)12(19-3)11(9)13(16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRAWJLYSDTNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)






![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)


![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)